N-(2-bromophenyl)-2-cyclohexylacetamide
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Overview
Description
N-(2-bromophenyl)-2-cyclohexylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-cyclohexylacetamide typically involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromobenzoyl chloride in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add cyclohexylamine to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of N-(2-substituted phenyl)-2-cyclohexylacetamide derivatives.
Reduction: Formation of N-(2-bromophenyl)-2-cyclohexylamine.
Oxidation: Formation of quinone derivatives of the phenyl ring.
Scientific Research Applications
N-(2-bromophenyl)-2-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The cyclohexylacetamide moiety provides hydrophobic interactions, stabilizing the compound’s binding to the target site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-(2-bromophenyl)-2-cyclohexylacetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-cyclohexylacetamide: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLPGPKAJNASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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